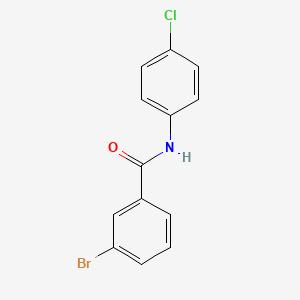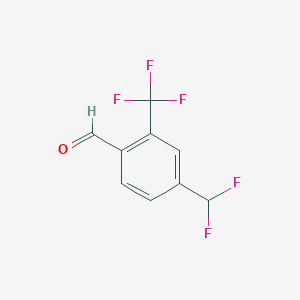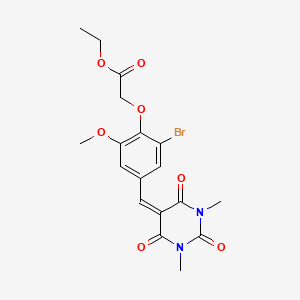
3-bromo-N-(4-chlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(4-chlorophenyl)benzamide is an organic compound with the molecular formula C13H9BrClNO . It has a molecular weight of 310.57 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a bromine atom attached to the third carbon and a 4-chlorophenyl group attached to the nitrogen atom .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- A theoretical study on a structurally similar compound, 4-chloro-N-(3-chlorophenyl)benzamide, utilized Gaussian03 quantum chemistry codes to calculate geometrical parameters. The study aimed at understanding the crystal structure through theoretical modeling, which can be pivotal for developing new materials or drugs (Panicker et al., 2010).
Antipathogenic Activity
- Research on thiourea derivatives, including those similar to 3-bromo-N-(4-chlorophenyl)benzamide, demonstrated significant antipathogenic activities, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Synthesis of Non-Peptide CCR5 Antagonists
- Studies on the synthesis of various benzamide derivatives, including this compound, have been conducted to develop novel non-peptide CCR5 antagonists. These compounds are important in the context of inhibiting CCR5, a co-receptor for HIV entry into cells, highlighting their potential in HIV/AIDS research (Cheng De-ju, 2014; Bi, 2015; De-ju, 2015).
Halogen-Involved Intermolecular Interactions
- A comprehensive study on benzamides, including halogenated ones, shed light on the nature of halogen-mediated noncovalent interactions. This research is critical for understanding molecular interactions in drug design and materials science (Mondal et al., 2018).
Benzoxazole Synthesis
- Research on the synthesis of benzoxazoles from N-(2-iodo-/bromo-phenyl)benzamides, related to this compound, presents an efficient method for constructing benzoxazole compounds, which are significant in pharmaceuticals and organic electronics (Wu et al., 2014).
Synthesis of Benzamide Derivatives
- The synthesis and characterization of various N-piperidine benzamide derivatives, including those related to this compound, have been explored for their potential biological activities. These studies contribute to the development of new therapeutic agents (Bi, 2014; 2015).
Antibacterial Activity of Derivatives
- Aryloxy-6-bromo-3-(4-chlorophenyl) derivatives, closely related to this compound, have been synthesized and tested for their antibacterial activity. Such research is vital for the development of new antibacterial agents (Prasad et al., 2006).
Propiedades
IUPAC Name |
3-bromo-N-(4-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWSILMBZLRJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2640798.png)
![methyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2640799.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2640804.png)
amine](/img/structure/B2640806.png)
![Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2640807.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2640810.png)

![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide](/img/structure/B2640813.png)



![2-Butan-2-ylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2640819.png)